8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a thiadiazole ring
Mechanism of Action
Target of Action
The primary targets of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[32Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other 1,3,4-thiadiazole derivatives, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Considering the potential antimicrobial properties of similar compounds, it might interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
If it indeed possesses antimicrobial properties, it could potentially lead to the death of bacterial or fungal cells by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Bicyclic Structure Formation: The bicyclic structure is often constructed using a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic core.
Functional Group Introduction: The hydroxyl group at the 3-position can be introduced via selective oxidation or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the bicyclic structure.
Substitution: Various substitution reactions can be performed on the thiadiazole ring or the bicyclic core to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Bicyclic Compounds: Other bicyclic compounds with similar core structures may also exhibit comparable reactivity and applications.
Uniqueness
What sets 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol apart is its specific combination of the thiadiazole ring and the bicyclic structure, which imparts unique chemical and biological properties. This combination can enhance its stability, reactivity, and potential for diverse applications in scientific research .
Properties
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6-11-12-10(15-6)13-7-2-3-8(13)5-9(14)4-7/h7-9,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBGXQHZZXEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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